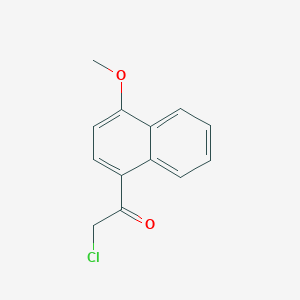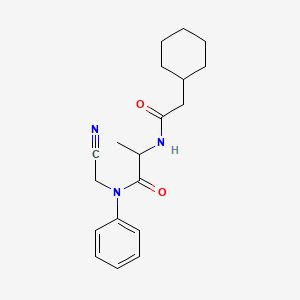
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide, also known as CCPA, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. CCPA is a synthetic analog of adenosine, a naturally occurring nucleoside that plays an important role in various physiological processes in the body. In
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been studied for its potential applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of ischemic heart disease. Ischemic heart disease is a condition in which the blood supply to the heart is reduced, leading to tissue damage and heart failure. This compound has been shown to improve blood flow to the heart and reduce tissue damage in animal models of ischemic heart disease. Other potential applications of this compound include the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mécanisme D'action
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide exerts its effects by binding to adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory effects. This compound has a high affinity for the A1 adenosine receptor subtype, which is responsible for the cardioprotective effects of adenosine. By binding to the A1 receptor, this compound activates a signaling pathway that leads to increased blood flow to the heart and reduced tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its cardioprotective effects, this compound has been shown to reduce airway inflammation in animal models of asthma and COPD. This compound has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. These effects are thought to be mediated by the activation of the A1 adenosine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound is also highly selective for the A1 adenosine receptor, which allows for specific targeting of this receptor subtype. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound is not very stable in solution, which can make it difficult to work with. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide. One direction is to further explore its potential applications in the treatment of ischemic heart disease, asthma, and COPD. Another direction is to investigate its anti-inflammatory effects in greater detail, including its effects on various cell types and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Méthodes De Synthèse
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is synthesized by reacting N-cyanomethyl-N-phenylacrylamide with 2-cyclohexylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[(2-cyclohexylacetyl)amino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(21-18(23)14-16-8-4-2-5-9-16)19(24)22(13-12-20)17-10-6-3-7-11-17/h3,6-7,10-11,15-16H,2,4-5,8-9,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNSLZPULIDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)

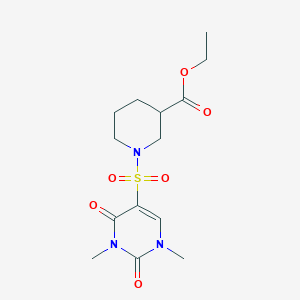

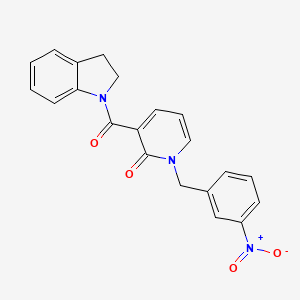
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
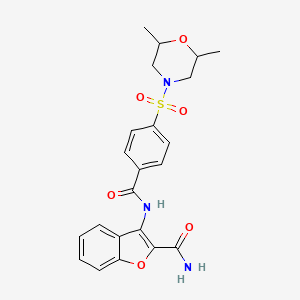
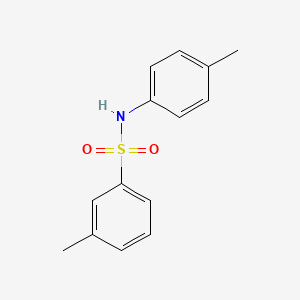
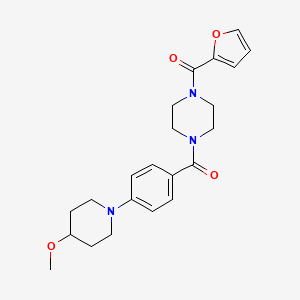
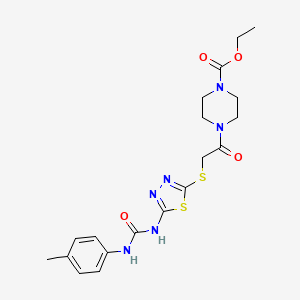
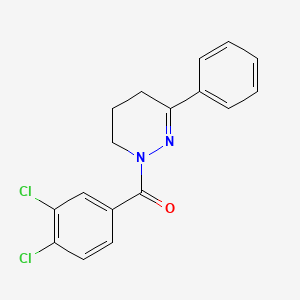
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)

